molecular formula C13H21NO B7999520 2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol

2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol

Cat. No.: B7999520
M. Wt: 207.31 g/mol
InChI Key: HPDCOQXZUMICMJ-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is a tertiary alcohol featuring a dimethylamino-substituted phenyl ring and a branched alkyl chain. This functional group may influence solubility, reactivity, and biological activity, as seen in pharmaceuticals like droloxifene, which contains a dimethylaminoethoxy phenyl moiety .

Properties

IUPAC Name

2-[3-(dimethylamino)phenyl]-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)13(3,15)11-7-6-8-12(9-11)14(4)5/h6-10,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDCOQXZUMICMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=CC=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly under mild conditions, producing the desired compound in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize waste and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include:

Compound Name Molecular Formula CAS RN Boiling Point (°C) Key Features Reference
2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol C₁₃H₂₁NO Not listed N/A Tertiary alcohol, dimethylamino-phenyl group
2-Methyl-3-phenylbutan-2-ol C₁₁H₁₆O 3280-08-8 N/A Tertiary alcohol, unsubstituted phenyl group
3,3-Dimethyl-2-butanol C₆H₁₄O 464-07-3 ~140 (est.) Branched alcohol, no aromatic groups
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 519183-78-9 N/A Primary alcohol, phenyl and methyl groups

Key Observations:

  • The dimethylamino group in the target compound likely increases polarity and water solubility compared to 2-Methyl-3-phenylbutan-2-ol .
  • The aromatic ring enhances molecular weight and boiling point relative to aliphatic analogs like 3,3-Dimethyl-2-butanol .

Biological Activity

2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, which includes a dimethylamino group and a butanol moiety, suggests a range of interactions with biological targets, making it a candidate for further research into its therapeutic applications.

The compound's chemical structure can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are relevant for its synthesis and functionalization in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. This modulation can lead to alterations in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds with similar structures may exhibit significant anticancer activities. For instance, studies have shown that certain derivatives of dimethylamino-substituted phenols can inhibit tumor growth by interacting with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells.

Neuropharmacological Effects

The dimethylamino group is known to enhance the lipophilicity of compounds, potentially allowing them to cross the blood-brain barrier. This property could position this compound as a candidate for neuropharmacological applications.

  • Research Findings : Compounds with similar dimethylamino substitutions have shown promise in modulating dopamine receptors, which are critical targets in treating neurological disorders such as schizophrenia and Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureIC50 (nM)Activity Type
3-(Dimethylamino)phenolStructure10 - 100Anticancer
N,N-Dimethyl-3-aminophenolStructure5 - 50Neuropharmacological
2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-olStructureNot specifiedEnzyme interactions

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